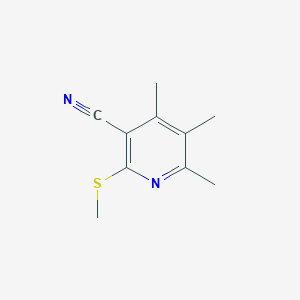

4,5,6-trimethyl-2-(methylthio)nicotinonitrile

CAS No.:

Cat. No.: VC10802860

Molecular Formula: C10H12N2S

Molecular Weight: 192.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N2S |

|---|---|

| Molecular Weight | 192.28 g/mol |

| IUPAC Name | 4,5,6-trimethyl-2-methylsulfanylpyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C10H12N2S/c1-6-7(2)9(5-11)10(13-4)12-8(6)3/h1-4H3 |

| Standard InChI Key | FKJDMXNHTLVWMD-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=C(N=C1C)SC)C#N)C |

| Canonical SMILES | CC1=C(C(=C(N=C1C)SC)C#N)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a pyridine ring, a six-membered aromatic system with one nitrogen atom. Substitutions at positions 2, 4, 5, and 6 introduce steric and electronic modifications:

-

Position 2: A methylthio (-S-CH₃) group, which enhances lipophilicity and potential thioether-mediated interactions.

-

Position 3: A nitrile (-C≡N) group, offering hydrogen-bonding capability and serving as a precursor for further functionalization.

-

Positions 4, 5, and 6: Methyl (-CH₃) groups that increase steric bulk and electron-donating effects, potentially stabilizing the ring against electrophilic attack.

The IUPAC name, 4,5,6-trimethyl-2-methylsulfanylpyridine-3-carbonitrile, precisely reflects this substitution pattern.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₂S |

| Molecular Weight | 192.28 g/mol |

| IUPAC Name | 4,5,6-Trimethyl-2-methylsulfanylpyridine-3-carbonitrile |

| CAS Number | Not publicly disclosed |

| Synonyms | VC10802860 (Vulcanchem ID) |

Spectroscopic Characteristics

Though experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable, inferences can be drawn from analogous nicotinonitriles:

-

¹H NMR: Methyl groups typically resonate at δ 1.8–2.5 ppm, while the methylthio group’s protons appear near δ 2.1–2.3 ppm.

-

¹³C NMR: The nitrile carbon is expected at δ 115–120 ppm, with aromatic carbons in the δ 120–160 ppm range.

-

IR Spectroscopy: A strong absorption band near 2240 cm⁻¹ would confirm the nitrile group.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4,5,6-trimethyl-2-(methylthio)nicotinonitrile likely involves multi-step reactions, though exact protocols remain proprietary. General strategies for analogous nicotinonitriles include:

-

Ring Construction: Cyclocondensation of β-diketones with cyanamide derivatives under acidic conditions.

-

Substitution Reactions: Introducing the methylthio group via nucleophilic aromatic substitution (SNAr) using methylthiolate ions.

-

Methylation: Sequential alkylation using methyl iodide or dimethyl sulfate to install methyl groups at positions 4, 5, and 6.

Critical parameters such as temperature, solvent polarity, and catalyst selection (e.g., Lewis acids for SNAr reactions) would dictate yield and purity.

Optimization Challenges

-

Steric Hindrance: Crowding at positions 4, 5, and 6 may impede substitution reactions, necessitating high temperatures or prolonged reaction times.

-

Regioselectivity: Ensuring correct positioning of substituents requires careful control of reaction conditions to avoid byproducts.

Physicochemical Properties

Solubility and Lipophilicity

-

Log P (octanol-water): ~1.51, indicating moderate lipophilicity.

-

Aqueous Solubility: Likely <10 mg/mL due to the hydrophobic methyl and methylthio groups.

Stability Considerations

-

Thermal Stability: Predicted to decompose above 250°C based on analogous pyridine derivatives.

-

Photostability: The nitrile group may render the compound susceptible to UV-induced degradation, necessitating storage in amber glass.

Chemical Reactivity

Electrophilic Substitution

The electron-rich pyridine ring may undergo electrophilic substitution at position 3 (para to the nitrile group), though steric hindrance from adjacent methyl groups could limit reactivity.

Functional Group Transformations

-

Nitrile Hydrolysis: Under acidic or basic conditions, the nitrile group could convert to a carboxylic acid or amide, respectively.

-

Methylthio Oxidation: Treatment with oxidizing agents (e.g., H₂O₂) may yield a methylsulfonyl (-SO₂-CH₃) group.

Research Gaps and Future Directions

-

Synthetic Methodologies: Developing scalable, regioselective routes remains a priority.

-

Biological Screening: In vitro assays against cancer cell lines or microbial strains could reveal therapeutic potential.

-

Computational Modeling: Density functional theory (DFT) studies might predict reactivity and interaction profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume